molecular formula C8H5NO3 B13059388 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione

Cat. No.: B13059388
M. Wt: 163.13 g/mol
InChI Key: FKXLWERUVHBVNR-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via a Michael addition followed by intramolecular cyclization .

Industrial Production Methods: The absence of metal catalysts and the simplicity of the workup procedure make this compound attractive for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the pyridine ring, leading to different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrano[2,3-b]pyridine derivatives .

Scientific Research Applications

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, these compounds can induce genomic instability and cell death in cancer cells .

Comparison with Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    Benzo[h]pyrano[2,3-b]quinoline: Features a fused benzene ring, offering different chemical properties and biological activities.

Uniqueness: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

pyrano[2,3-b]pyridine-2,4-dione

InChI

InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2

InChI Key

FKXLWERUVHBVNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(N=CC=C2)OC1=O

Origin of Product

United States

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